N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview of its Structure and Bonding
N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview of its Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and bonding characteristics of N-Hydroxy-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development.
Physicochemical Properties
N-Hydroxy-4-methylbenzenesulfonamide is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| CAS Number | 1593-60-8 | [1] |
| Melting Point | 126-128 °C (decomposes) | [2][3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Molecular Structure and Bonding
While a specific crystal structure for N-Hydroxy-4-methylbenzenesulfonamide is not publicly available, extensive crystallographic data on closely related 4-methylbenzenesulfonamide (tosyl) derivatives provide a strong basis for understanding its molecular geometry and bonding parameters.[4][5]
The molecule consists of a p-substituted benzene ring bonded to a sulfonamide group, which in turn is attached to a hydroxylamine moiety. The geometry around the sulfur atom is expected to be tetrahedral.
Molecular structure of N-Hydroxy-4-methylbenzenesulfonamide.
Bond Lengths
Based on data from analogous structures, the following bond lengths are anticipated.[4]
| Bond | Expected Length (Å) |
| S=O | 1.42 - 1.44 |
| S-N | 1.61 - 1.63 |
| S-C (aryl) | 1.76 - 1.77 |
| N-O | ~1.40 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-C (methyl) | ~1.51 |
Bond Angles
The tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring are key structural features.
| Angle | Expected Value (°) |
| O=S=O | 118 - 120 |
| O=S=N | ~107 |
| O=S=C | ~108 |
| N-S-C | ~107 |
| S-N-O | ~110 |
| C-S-C (ring) | ~120 |
Torsion Angles
The orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter. In related structures, the aryl groups are often oriented gauche to one another with respect to the S-N bond.[4] This conformation minimizes steric hindrance.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and N-hydroxy protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to SO₂) | 7.7 - 7.9 | Doublet |
| Aromatic (meta to SO₂) | 7.2 - 7.4 | Doublet |
| Methyl (CH₃) | 2.3 - 2.5 | Singlet |
| N-H | Variable (broad) | Singlet |
| O-H | Variable (broad) | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-S) | 135 - 145 |
| Aromatic (C-CH₃) | 140 - 145 |
| Aromatic (CH) | 127 - 130 |
| Methyl (CH₃) | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions from the sulfonyl and N-hydroxy groups.[7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| S=O Stretch (asymmetric) | 1310 - 1350 | Strong |
| S=O Stretch (symmetric) | 1140 - 1180 | Strong |
| S-N Stretch | 900 - 930 | Medium |
Experimental Protocols
Synthesis of N-Hydroxy-4-methylbenzenesulfonamide[3]
Synthesis workflow for N-Hydroxy-4-methylbenzenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride
-
Hydroxylamine hydrochloride
-
Magnesium oxide
-
Methanol
-
Tetrahydrofuran (THF)
-
Water
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of methanol and water.
-
Add magnesium oxide to the solution and stir for 10 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in THF.
-
Add the p-toluenesulfonyl chloride solution to the hydroxylamine mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through diatomaceous earth.
-
Dry the filtrate over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Hydroxy-4-methylbenzenesulfonamide as a white solid.
Single-Crystal X-ray Diffraction (General Protocol)
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα). The structure is solved using direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy (General Protocol)
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
Intermolecular Interactions
The presence of N-H and O-H groups in N-Hydroxy-4-methylbenzenesulfonamide suggests that hydrogen bonding will be a significant intermolecular interaction in the solid state. These hydrogen bonds, along with potential π-π stacking interactions between the benzene rings, are expected to play a crucial role in the crystal packing and overall solid-state architecture. In related sulfonamide structures, N-H···O hydrogen bonds are commonly observed, forming chains or networks of molecules.[4]
Relationship between molecular structure and solid-state properties.
This guide provides a foundational understanding of the structure and bonding of N-Hydroxy-4-methylbenzenesulfonamide based on available chemical data and established principles. Further experimental investigation, particularly single-crystal X-ray diffraction of the title compound, would provide more precise structural details.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]
- 3. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
